molecular formula C5H9BF3KO B13487775 Potassium trifluoro((3-methyloxetan-3-yl)methyl)borate

Potassium trifluoro((3-methyloxetan-3-yl)methyl)borate

Cat. No.: B13487775
M. Wt: 192.03 g/mol
InChI Key: FDHABMNJKBEQFF-UHFFFAOYSA-N
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Description

Potassium trifluoro[(3-methyloxetan-3-yl)methyl]boranuide is a chemical compound with the molecular formula C4H7BF3OK It is a boron-containing compound that features a trifluoromethyl group and an oxetane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of potassium trifluoro[(3-methyloxetan-3-yl)methyl]boranuide typically involves the reaction of a boron-containing precursor with a trifluoromethylating agent. One common method is the reaction of potassium trifluoroborate with an oxetane derivative under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and moisture interference. The product is then purified through recrystallization or chromatography to obtain a high-purity compound .

Industrial Production Methods

Industrial production of potassium trifluoro[(3-methyloxetan-3-yl)methyl]boranuide follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and efficiency. The product is then subjected to rigorous quality control measures to ensure consistency and purity .

Chemical Reactions Analysis

Types of Reactions

Potassium trifluoro[(3-methyloxetan-3-yl)methyl]boranuide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include boronic acids, borate esters, borohydrides, and various substituted boron compounds. These products have significant applications in organic synthesis and materials science .

Scientific Research Applications

Potassium trifluoro[(3-methyloxetan-3-yl)methyl]boranuide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of potassium trifluoro[(3-methyloxetan-3-yl)methyl]boranuide involves its interaction with molecular targets through the formation of boron-carbon bonds. The trifluoromethyl group enhances the compound’s reactivity and stability, allowing it to participate in various chemical reactions. The oxetane ring provides structural rigidity, making the compound suitable for applications in materials science and drug delivery .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Potassium trifluoro[(3-methyloxetan-3-yl)methyl]boranuide is unique due to the presence of the trifluoromethyl group and the oxetane ring. These structural features confer enhanced reactivity and stability, making it a valuable compound in various research and industrial applications. Its ability to form stable boron-carbon bonds distinguishes it from other boron-containing compounds .

Properties

Molecular Formula

C5H9BF3KO

Molecular Weight

192.03 g/mol

IUPAC Name

potassium;trifluoro-[(3-methyloxetan-3-yl)methyl]boranuide

InChI

InChI=1S/C5H9BF3O.K/c1-5(3-10-4-5)2-6(7,8)9;/h2-4H2,1H3;/q-1;+1

InChI Key

FDHABMNJKBEQFF-UHFFFAOYSA-N

Canonical SMILES

[B-](CC1(COC1)C)(F)(F)F.[K+]

Origin of Product

United States

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